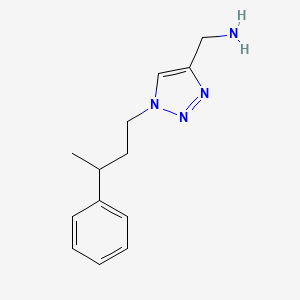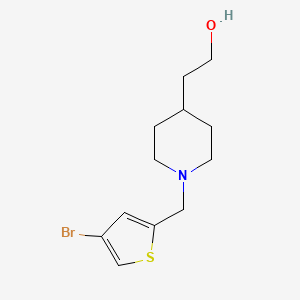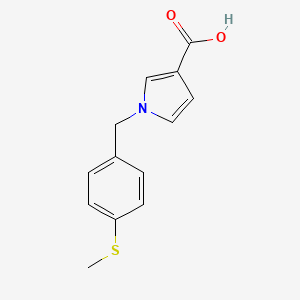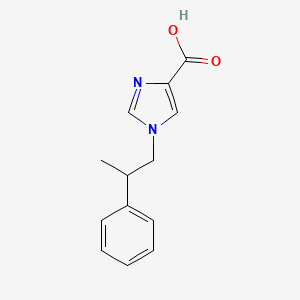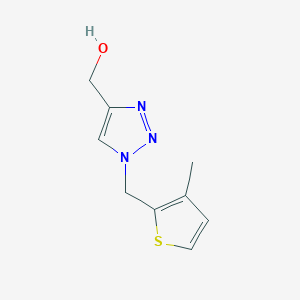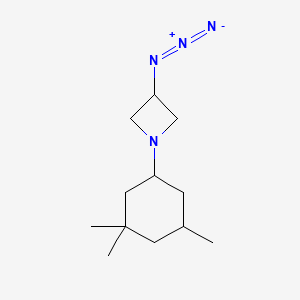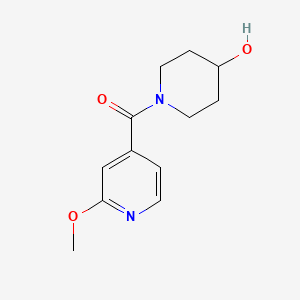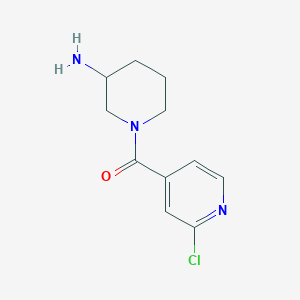
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- Adduct Formation and Crystal Chains : In the study of related compounds, it was found that the hydroxypiperidine ring forms chains extending along the crystal axis through intermolecular hydrogen bonds. This suggests potential applications in crystallography and molecular design (Revathi et al., 2015).
2. Synthesis and Antimicrobial Activity
- Pyridine Derivatives for Antimicrobial Use : A synthesis process involving 2-chloropyridine-3-carboxylic acid led to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
3. Molecular Structure Analysis
- Crystallographic Study of Pyridinyl Methanones : A related compound was synthesized, characterized, and analyzed via X-ray diffraction, highlighting its potential use in molecular structure analysis and design (Lakshminarayana et al., 2009).
4. Synthesis Procedures and Spectroscopic Analysis
- Synthesis of Sulfanylthienopyridines : A three-step procedure was developed for synthesizing various derivatives, demonstrating the versatility and potential of these compounds in synthetic chemistry (Kobayashi, Suzuki, & Egara, 2013).
5. Spectral Characterization and DFT Studies
- Novel Compounds Analysis and Antibacterial Activity : Novel compounds were synthesized and characterized, with structural optimization and analysis performed using density functional theory. These compounds' antibacterial activity was also studied, demonstrating their potential in pharmaceutical research (Shahana & Yardily, 2020).
6. Spectroscopic Properties in Different Environments
- Electronic Absorption and Fluorescence Studies : Research on similar compounds showed that their electronic absorption and fluorescence properties vary in different solvents, offering insights into their potential use in spectroscopic analysis and material science (Al-Ansari, 2016).
7. Antagonist Design and Pharmacological Evaluation
- Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists : A novel series of derivatives were evaluated as TRPV4 antagonists, showing potential in the treatment of pain (Tsuno et al., 2017).
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-8(3-4-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKUTMGPTXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


